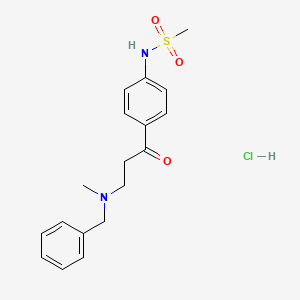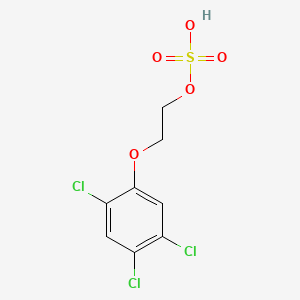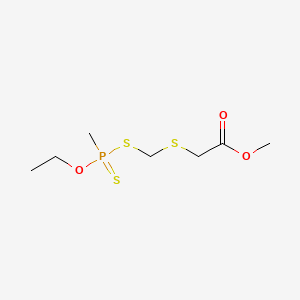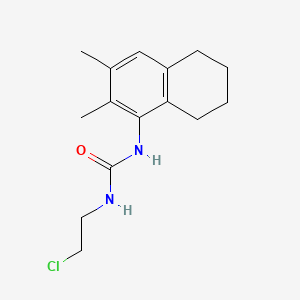
Urea, 1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Urea, 1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)-” is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, 1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)-” typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloroethylamine with 2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reaction conditions, such as temperature, pressure, and solvent, is optimized to maximize yield and purity. Advanced techniques, such as flow chemistry and automated synthesis, may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
“Urea, 1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)-” can undergo various chemical reactions, including:
Oxidation: The chloroethyl group can be oxidized to form corresponding alcohol or aldehyde derivatives.
Reduction: The compound can be reduced to remove the chloro group, yielding a simpler urea derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohol or aldehyde derivatives, while substitution reactions can produce a variety of new urea derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving urea derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which “Urea, 1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)-” exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the chloroethyl group may facilitate covalent binding to target proteins, leading to changes in their function.
Comparación Con Compuestos Similares
Similar Compounds
Urea, 1-(2-chloroethyl)-3-(phenyl): Similar structure but with a phenyl group instead of the tetrahydronaphthyl moiety.
Urea, 1-(2-chloroethyl)-3-(2,3-dimethylphenyl): Similar structure but with a dimethylphenyl group.
Uniqueness
The unique structural features of “Urea, 1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)-”, such as the tetrahydronaphthyl moiety, contribute to its distinct chemical properties and potential applications. This compound may exhibit different reactivity, biological activity, and physical properties compared to its analogs.
Propiedades
Número CAS |
102433-45-4 |
|---|---|
Fórmula molecular |
C15H21ClN2O |
Peso molecular |
280.79 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C15H21ClN2O/c1-10-9-12-5-3-4-6-13(12)14(11(10)2)18-15(19)17-8-7-16/h9H,3-8H2,1-2H3,(H2,17,18,19) |
Clave InChI |
ZCDDHYSPLQHDKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCCC2)C(=C1C)NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



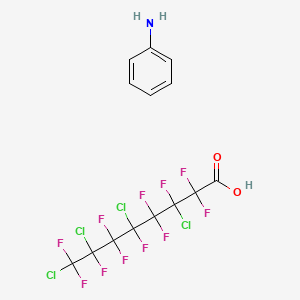

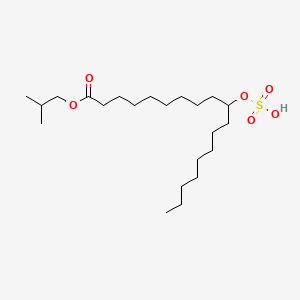
![(8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12810906.png)
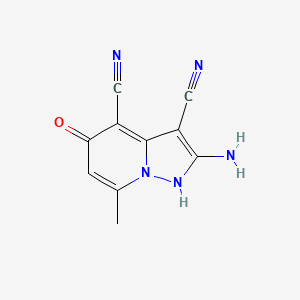
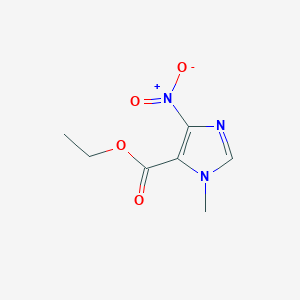
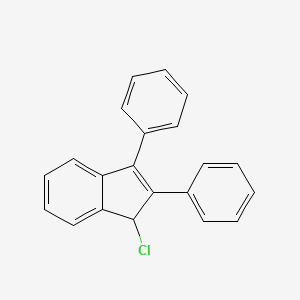
![1,3,6,8,11,13-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,7,12-triene](/img/structure/B12810917.png)

